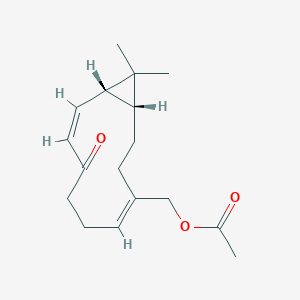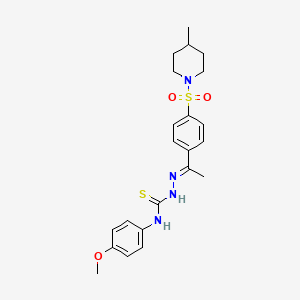
Apoptotic agent-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptotic agent-4 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in various physiological and pathological conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apoptotic agent-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Apoptotic agent-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Apoptotic agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell biology research to study apoptosis and its regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery.
Wirkmechanismus
The mechanism of action of apoptotic agent-4 involves the activation of apoptotic pathways, leading to cell death. This compound targets specific molecular pathways, including the intrinsic and extrinsic pathways of apoptosis. It may interact with proteins such as B-cell lymphoma 2 (BCL-2) family members, promoting the release of cytochrome c from mitochondria and activating caspases, which are proteases that execute apoptosis.
Vergleich Mit ähnlichen Verbindungen
Apoptotic agent-4 can be compared with other pro-apoptotic compounds such as:
Vitamin E: Known for its antioxidant properties and ability to induce apoptosis in cancer cells.
Curcumin: A natural compound with anti-inflammatory and pro-apoptotic effects.
Quercetin: A flavonoid that promotes apoptosis and has potential anti-cancer properties.
Resveratrol: A polyphenol with pro-apoptotic and anti-cancer activities.
Genistein: An isoflavone that induces apoptosis and has been studied for its anti-cancer potential.
Uniqueness: this compound is unique in its specific molecular targets and pathways involved in inducing apoptosis. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C22H28N4O3S2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C22H28N4O3S2/c1-16-12-14-26(15-13-16)31(27,28)21-10-4-18(5-11-21)17(2)24-25-22(30)23-19-6-8-20(29-3)9-7-19/h4-11,16H,12-15H2,1-3H3,(H2,23,25,30)/b24-17+ |
InChI-Schlüssel |
UZUXNVRRJOOMSC-JJIBRWJFSA-N |
Isomerische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)OC)/C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


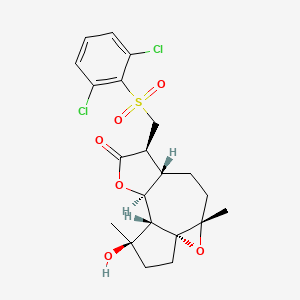
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
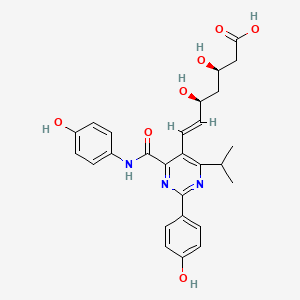
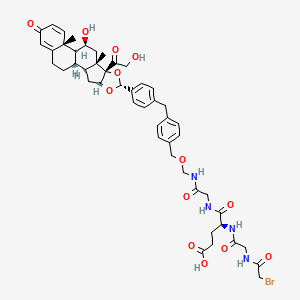
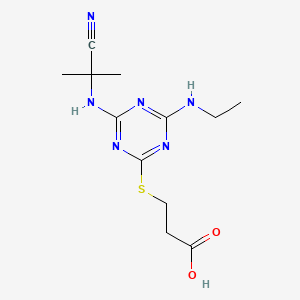
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)





